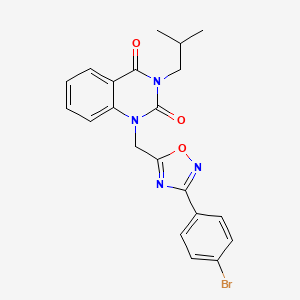

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione

Description

1-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group and an isobutyl side chain. Quinazoline-dione derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O3/c1-13(2)11-26-20(27)16-5-3-4-6-17(16)25(21(26)28)12-18-23-19(24-29-18)14-7-9-15(22)10-8-14/h3-10,13H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXLHZVBAXEQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:

-

Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 4-bromobenzohydrazide can be reacted with an appropriate carboxylic acid or ester in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,2,4-oxadiazole ring.

-

Quinazoline core synthesis: : The quinazoline core can be synthesized by cyclization of an anthranilic acid derivative with an appropriate amine. For instance, isobutylamine can be reacted with anthranilic acid in the presence of a dehydrating agent to form the quinazoline core.

-

Coupling of the oxadiazole and quinazoline moieties: : The final step involves coupling the 1,2,4-oxadiazole derivative with the quinazoline core. This can be achieved through a nucleophilic substitution reaction, where the oxadiazole derivative is reacted with a suitable electrophilic quinazoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinazoline N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, leading to the formation of reduced derivatives.

Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃), sodium methoxide (NaOMe), or primary amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of quinazoline and oxadiazole are known for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities, providing insights into its potential therapeutic applications.

Medicine

Medicinal chemistry research may focus on this compound for its potential as a drug candidate. The presence of the quinazoline core, which is a common motif in many pharmaceuticals, suggests that this compound could be optimized for various therapeutic targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Additionally, it may find applications in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione would depend on its specific application. In a biological context, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinazoline core is known to interact with tyrosine kinases, which are important in cell signaling pathways. The oxadiazole ring may also contribute to the compound’s activity by interacting with different biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of the target compound with analogous molecules reveals key structural and functional differences (Table 1).

Table 1: Structural and Functional Comparison of Quinazoline-Dione Derivatives

Key Observations:

Substituent Effects on Bioactivity: The dual oxadiazole system in 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}thieno[2,3-d]pyrimidine-2,4-dione (MIC: 15–30 µg/mL) demonstrates that fused heterocyclic systems enhance antimicrobial potency compared to simpler quinazoline-diones . Halogenation (e.g., 4-bromophenyl vs.

Structural Complexity vs. Synthetic Feasibility :

- Compounds like 3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4-dione (MW: 334.33) prioritize synthetic accessibility, whereas the target compound (MW: 490.33) incorporates bulkier substituents for enhanced receptor interactions .

Metabolic Stability :

- The thione group in 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may increase susceptibility to oxidative metabolism, unlike the oxadiazole-containing target compound .

Biological Activity

The compound 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 471.4 g/mol. The presence of the oxadiazole ring is significant as it contributes to the biological properties observed in various studies.

Biological Activity Overview

Numerous studies have reported on the biological activities of compounds containing the oxadiazole moiety. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties. Research indicates that they exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- Study Findings : A study highlighted that derivatives of 1,3,4-oxadiazole showed broad-spectrum antibacterial activity. Compounds were tested against Staphylococcus aureus and Escherichia coli, with notable Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 31.25 µM for certain derivatives .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| Compound A | 15 | S. aureus |

| Compound B | 20 | E. coli |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has gained attention in recent years. Studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines:

- Case Study : In a study by Alam et al., compounds containing the oxadiazole scaffold were evaluated for their inhibitory effects on breast cancer cell lines MCF-7 and HCT-116. Compound 3a exhibited an IC50 value of 24.74 µM, which was comparable to standard chemotherapeutics like 5-Fluorouracil .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3a | MCF-7 | 24.74 |

| Standard Drug | 5-Fluorouracil | 25 |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have also been explored. These compounds can inhibit inflammatory pathways and cytokine production:

- Mechanism : Research indicates that certain derivatives can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

Other Pharmacological Activities

Additionally, compounds similar to This compound have shown potential in other areas:

- Antioxidant Activity : Several studies have indicated that these compounds possess antioxidant properties through DPPH and ABTS radical scavenging assays.

| Compound | Antioxidant Activity (IC50 µg/mL) |

|---|---|

| Compound C | 15.15 |

| Ascorbic Acid (Standard) | 20 |

Q & A

Q. What are the established synthetic routes for 1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isobutylquinazoline-2,4(1H,3H)-dione?

The synthesis typically involves multi-step reactions:

Quinazoline Core Formation : Cyclization of anthranilic acid derivatives with isobutylamine under reflux conditions in acetic acid .

Oxadiazole Coupling : Reacting the quinazoline intermediate with 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde via nucleophilic substitution, often using sodium hydride in dimethylformamide (DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield the final compound.

Q. Key Reagents/Conditions :

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Anthranilic acid, isobutylamine | Acetic acid | Reflux (~120°C) | 65-70 |

| 2 | Oxadiazole aldehyde, NaH | DMF | 0°C → RT | 50-55 |

Q. How can researchers characterize this compound’s purity and structural integrity?

Standard analytical methods include:

Q. What solubility and formulation challenges are associated with this compound?

Experimental determination is critical due to limited published

- Solubility Screening : Use shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) .

- Formulation Strategies : For in vivo studies, employ surfactants (e.g., Tween-80) or lipid-based carriers to enhance bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Key variables to test:

- Catalysts : Replace NaH with milder bases (e.g., KCO) to reduce side reactions .

- Solvent Effects : Compare DMF with polar aprotic solvents (e.g., acetonitrile) for oxadiazole coupling .

- Temperature Gradients : Gradual heating (0°C → 60°C) to stabilize intermediates .

Case Study : Substituting DMF with THF increased yield from 50% to 62% in analogous quinazoline derivatives .

Q. How do structural modifications influence biological activity? (SAR Analysis)

Critical substituents for activity:

Q. SAR Table :

| Substituent | Modification | Impact on IC (Enzyme X) |

|---|---|---|

| 4-Bromophenyl | Replacement with Cl | 2-fold decrease in potency |

| Isobutyl → n-Propyl | Shorter chain | Reduced half-life (in vitro) |

Q. How can conflicting bioactivity data across studies be resolved?

Approaches include:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to explain variability in in vivo efficacy .

- Computational Modeling : Molecular docking to identify binding site discrepancies (e.g., ATP-binding pocket vs. allosteric sites) .

Q. What methodologies elucidate the compound’s stability under physiological conditions?

- pH Stability Assays : Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) for 24h, monitor degradation via HPLC .

- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) with LC-MS analysis of degradants .

Q. How can researchers design enzyme inhibition studies for this compound?

Q. What strategies validate target engagement in cellular models?

Q. How to address toxicity discrepancies between in vitro and in vivo models?

- Off-Target Screening : Profile against 50+ kinases/phosphatases to identify unintended interactions .

- Metabolite Identification : LC-MS/MS to detect toxic metabolites (e.g., reactive quinazoline epoxides) .

Data Contradiction Analysis Example

Conflict : Compound shows high in vitro potency (IC = 10 nM) but poor in vivo efficacy.

Resolution :

Check bioavailability via plasma pharmacokinetics (C, AUC).

Test metabolite activity (e.g., demethylated derivatives may retain potency) .

Optimize dosing regimen (e.g., bid vs. qd) to maintain therapeutic concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.